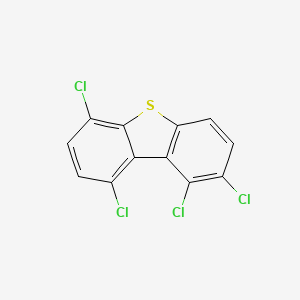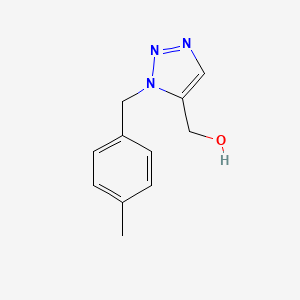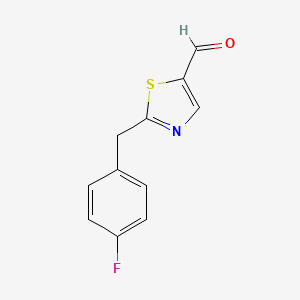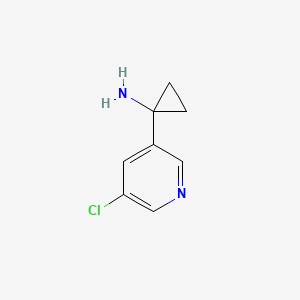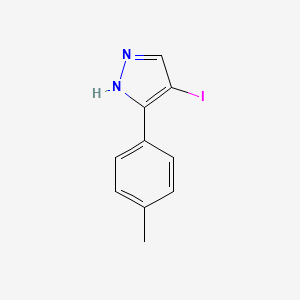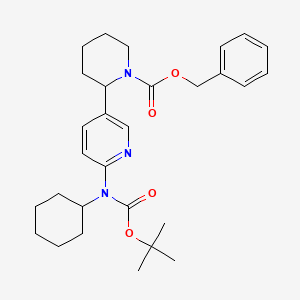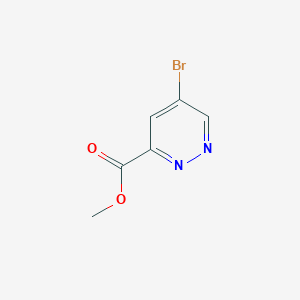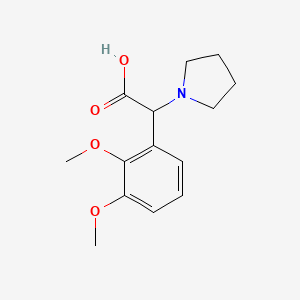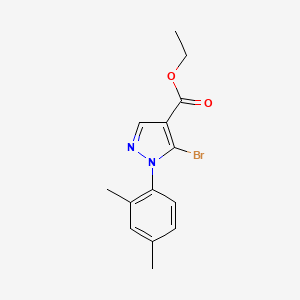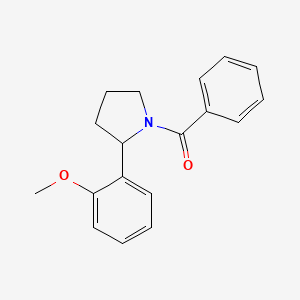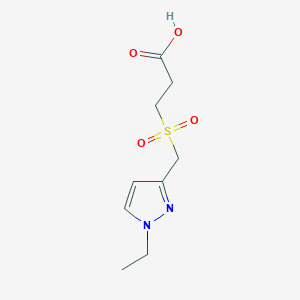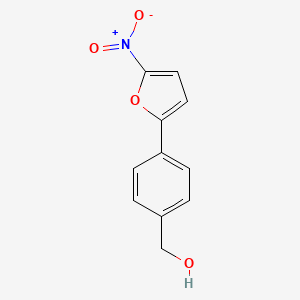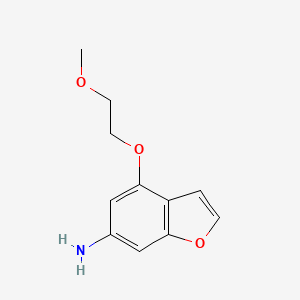
4-(2-Methoxyethoxy)benzofuran-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Methoxyethoxy)benzofuran-6-amine is an organic compound with the molecular formula C11H13NO3 It contains a benzofuran ring substituted with a methoxyethoxy group and an amine group
Vorbereitungsmethoden
The synthesis of 4-(2-Methoxyethoxy)benzofuran-6-amine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions . The general steps include:
Starting Materials: The synthesis begins with the preparation of the appropriate boron reagent and halogenated benzofuran derivative.
Coupling Reaction: The boron reagent and halogenated benzofuran derivative undergo a palladium-catalyzed coupling reaction in the presence of a base.
Purification: The product is purified using standard techniques such as column chromatography.
Industrial production methods may involve optimization of reaction conditions to increase yield and reduce costs.
Analyse Chemischer Reaktionen
4-(2-Methoxyethoxy)benzofuran-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can undergo substitution reactions with various electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-(2-Methoxyethoxy)benzofuran-6-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(2-Methoxyethoxy)benzofuran-6-amine involves its interaction with specific molecular targets. For example, benzofuran derivatives are known to interact with enzymes and receptors, leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
4-(2-Methoxyethoxy)benzofuran-6-amine can be compared with other benzofuran derivatives, such as:
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Another derivative with similar applications.
Angelicin: Known for its biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H13NO3 |
|---|---|
Molekulargewicht |
207.23 g/mol |
IUPAC-Name |
4-(2-methoxyethoxy)-1-benzofuran-6-amine |
InChI |
InChI=1S/C11H13NO3/c1-13-4-5-15-11-7-8(12)6-10-9(11)2-3-14-10/h2-3,6-7H,4-5,12H2,1H3 |
InChI-Schlüssel |
BVQQWBHDANLVCN-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOC1=CC(=CC2=C1C=CO2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


